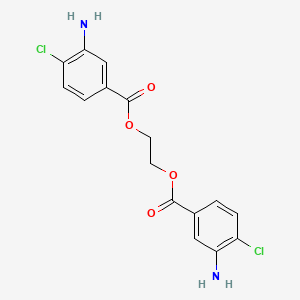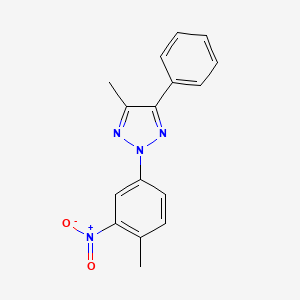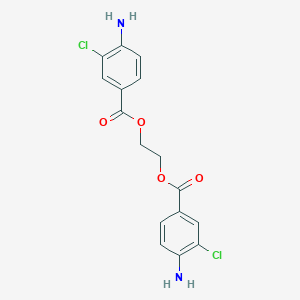
2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes amino and chloro functional groups attached to a benzoyl moiety.
准备方法
The synthesis of 2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the esterification of 4-amino-3-chlorobenzoic acid with 2-(4-amino-3-chlorobenzoyl)oxyethanol under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
化学反应分析
2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s amino and chloro functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro functional groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors, affecting signal transduction pathways and cellular responses .
相似化合物的比较
2-(4-Amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate can be compared with similar compounds such as:
4-Amino-3-chlorobenzoic acid: A precursor in the synthesis of the target compound, with similar functional groups but lacking the ester linkage.
4-Amino-3-chlorobenzoyl chloride: Another related compound used in the synthesis of esters and amides, with a reactive acyl chloride group.
4-Amino-3-chlorobenzamide: A derivative with an amide functional group, used in various chemical and biological applications. The uniqueness of this compound lies in its ester linkage, which imparts distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
2-(4-amino-3-chlorobenzoyl)oxyethyl 4-amino-3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-7-9(1-3-13(11)19)15(21)23-5-6-24-16(22)10-2-4-14(20)12(18)8-10/h1-4,7-8H,5-6,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKWKJRFAOAZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

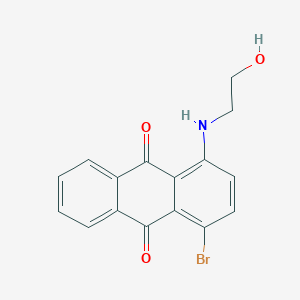
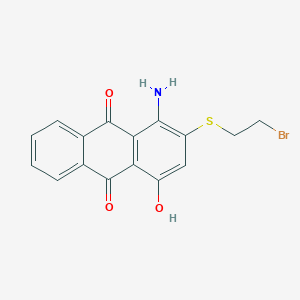
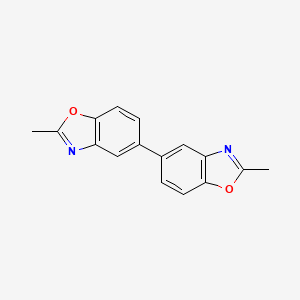
![7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)
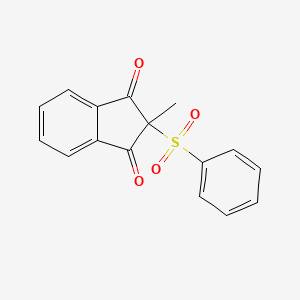
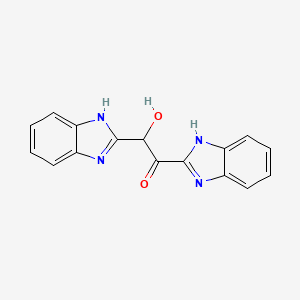
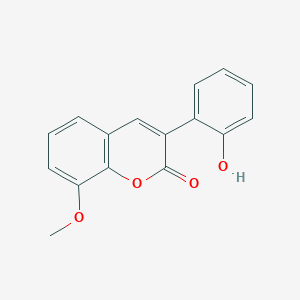
![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)
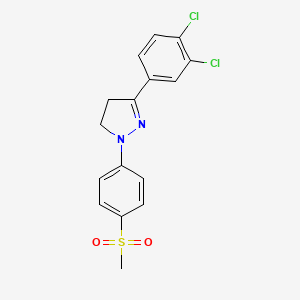
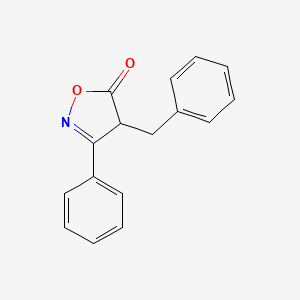
![[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate](/img/structure/B8042031.png)
